molecular formula C22H18O4 B12158413 (2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate

(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate

Cat. No.: B12158413
M. Wt: 346.4 g/mol
InChI Key: DNCOFTSPUYEXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate” is a chemical compound with a complex structure. Let’s break it down:

  • The core structure consists of a benzodioxole ring (also known as 1,3-benzodioxole or 1,3-dioxole) fused to a phenylacetate moiety.
  • The benzodioxole ring contains two oxygen atoms in a heterocyclic arrangement, contributing to its aromatic character.
  • The phenylacetate group consists of a phenyl ring attached to an acetate functional group.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:

  • Friedel-Crafts Acylation

    • Benzodioxole can be acylated using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (such as aluminum chloride or ferric chloride).
    • The resulting benzodioxole acyl derivative can then be reacted with diphenylmethane to form the target compound.
  • Esterification

    • Starting with 2,2-diphenylacetic acid, esterification can be carried out using methanol and a strong acid (e.g., sulfuric acid).
    • The resulting ester is “(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate.”

Industrial Production

The industrial production of this compound involves scaling up the synthetic methods described above. Optimization of reaction conditions, purification, and yield enhancement are critical for large-scale production.

Chemical Reactions Analysis

Reactivity

    Oxidation: The benzodioxole ring can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the phenylacetate moiety can yield the corresponding alcohol.

    Substitution: Substitution reactions can occur at the benzodioxole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Various nucleophiles (e.g., amines, halides) can be employed.

Major Products

The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acids, while reduction leads to alcohols.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for potential biological activity (e.g., antitumor, antimicrobial).

    Medicine: Research into its pharmacological properties and potential therapeutic uses.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related compounds:

    Methyl 2,2-diphenylacetate: Lacks the benzodioxole ring.

    Benzodioxole derivatives: May lack the phenylacetate moiety.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2,2-diphenylacetate

InChI

InChI=1S/C22H18O4/c23-22(24-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2

InChI Key

DNCOFTSPUYEXIS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.